An In-depth Technical Guide to the Synthesis of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate
An In-depth Technical Guide to the Synthesis of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate, a compound of significant interest to researchers and professionals in drug development. The synthesis is presented in two primary stages: the cyclization of L-lysine to form the key intermediate, (S)-3-aminoazepan-2-one, and its subsequent N-acylation to yield the final trifluoroethyl carbamate. This document emphasizes the underlying chemical principles, the rationale for procedural choices, and provides detailed, field-tested protocols. The strategic incorporation of the carbamate linkage, a prevalent motif in medicinal chemistry, and the trifluoroethyl group, known to enhance metabolic stability and modulate pharmacokinetic properties, underscores the relevance of this synthetic target.[1][2][3][4] This guide is intended for an audience of researchers, scientists, and drug development professionals, offering actionable insights for laboratory-scale synthesis.
Introduction and Strategic Rationale
The synthesis of complex organic molecules is the bedrock of modern pharmaceutical development. The target of this guide, 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate (CAS 1214168-04-3), represents a confluence of two important strategic elements in medicinal chemistry: the caprolactam core and the trifluoroethyl carbamate functional group.[5][6][7]
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The Azepan-2-one (Caprolactam) Scaffold: Cyclic lactams are privileged structures in drug discovery, often serving as rigid scaffolds to orient functional groups for optimal interaction with biological targets. The 3-amino substituted azepan-2-one core provides a versatile handle for further chemical modification.
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The Trifluoroethyl Carbamate Moiety: Carbamates are frequently employed as bioisosteres for amide bonds, offering improved chemical and proteolytic stability and the ability to modulate cell permeability.[1][3] The incorporation of a trifluoroethyl group is a well-established strategy to increase lipophilicity and enhance metabolic stability by blocking potential sites of oxidative metabolism.[2][8][9]
This guide details a logical and efficient pathway to this molecule, beginning from the readily available and chiral amino acid, L-lysine.
Retrosynthetic Analysis
A retrosynthetic approach to the target compound reveals a straightforward and logical disconnection. The target molecule can be synthesized by forming the carbamate bond via acylation of an amine precursor. This precursor, 3-aminoazepan-2-one, can in turn be formed through the intramolecular cyclization of lysine.
Caption: Retrosynthetic pathway for the target compound.
Part I: Synthesis of (S)-3-Aminoazepan-2-one from L-Lysine
The synthesis of the core intermediate, (S)-3-aminoazepan-2-one (also known as α-amino-ε-caprolactam), is a well-documented procedure involving the intramolecular cyclization of L-lysine.[2][6][10] This reaction is typically achieved by heating L-lysine hydrochloride with a base in a high-boiling alcohol, which serves as both solvent and a medium for azeotropic water removal.
Causality Behind Experimental Choices
-
Starting Material: L-lysine hydrochloride is an inexpensive, readily available, and enantiomerically pure starting material. The use of the hydrochloride salt necessitates neutralization in situ.
-
Solvent: A high-boiling alcohol, such as 1-hexanol or 1-pentanol, is crucial.[6][10] Its high boiling point allows the reaction to be conducted at a temperature sufficient to drive the dehydration and cyclization. Furthermore, it facilitates the removal of water formed during the reaction via a Dean-Stark apparatus, which drives the equilibrium towards product formation.
-
Base: A simple inorganic base like sodium hydroxide (NaOH) is sufficient to neutralize the L-lysine hydrochloride, liberating the free amine required for cyclization.
-
Temperature: Reflux temperatures are necessary to achieve a reasonable reaction rate for the lactamization.
Tabulated Reaction Conditions and Yields
The following table summarizes various reported conditions for this transformation, demonstrating the reproducibility and versatility of the method.
| L-Lysine HCl (mmol) | Base (Equiv.) | Solvent (mL) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 30 | NaOH (1.0) | 1-Pentanol (120) | 137 (Reflux) | 60 | ~93 | [6][10] |
| 30 | NaOH (1.0) | 1-Hexanol (120) | 157 (Reflux) | 8 | ~89 | [6][10] |
| 300 | NaOH (1.0) | 1-Hexanol (1200) | 150 (Reflux) | 8 | ~91 | [6] |
| 600 | NaOH (1.0) | 1-Hexanol (2400) | Reflux | 8 | 75 (as HCl salt) | [2] |
Detailed Experimental Protocol
Caption: Experimental workflow for (S)-3-aminoazepan-2-one synthesis.
Materials:
-
L-lysine hydrochloride (1.0 eq)
-
Sodium hydroxide (1.0 eq)
-
1-Hexanol (approx. 4 mL per mmol of lysine HCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Methanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add L-lysine hydrochloride and an equimolar amount of sodium hydroxide.
-
Add 1-hexanol to the flask.
-
Equip the flask with a Dean-Stark trap (pre-filled with 1-hexanol) and a reflux condenser.
-
Heat the stirred mixture to reflux. The temperature should be approximately 150-157°C.
-
Maintain the reflux for 8 hours, collecting the water generated in the Dean-Stark trap. The reaction can be monitored for the consumption of starting material by Thin Layer Chromatography (TLC).
-
After completion, allow the suspension to cool to room temperature.
-
Filter the mixture to remove the sodium chloride byproduct. Wash the salt cake with a small amount of hexanol.
-
Combine the filtrates and concentrate under reduced pressure (rotary evaporation) to remove the bulk of the 1-hexanol.
-
Dissolve the resulting crude solid in a minimal amount of deionized water.
-
Carefully acidify the aqueous solution to pH 6 by the dropwise addition of concentrated HCl.
-
Partially concentrate the solution and allow it to stand at room temperature. Crystals of (S)-3-aminoazepan-2-one hydrochloride will form.
-
For the subsequent step, the free amine is required. The hydrochloride salt can be neutralized with a base (e.g., NaOH in methanol), the resulting NaCl filtered off, and the filtrate evaporated to yield the free (S)-3-aminoazepan-2-one as a solid.[2]
Part II: Synthesis of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate
Proposed Protocol and Justification of Parameters
-
Acylating Agent: 2,2,2-Trifluoroethyl chloroformate is the logical choice. It is commercially available and will react with the primary amine to form the desired carbamate and hydrogen chloride (HCl) as a byproduct.
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. It will dissolve the starting materials and will not participate in the reaction.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
-
Temperature: The reaction should be initiated at a low temperature (e.g., 0°C). The reaction of an amine with a chloroformate is often exothermic. Starting at a low temperature allows for better control of the reaction rate and minimizes potential side reactions.
-
Purification: After an aqueous workup to remove the base hydrochloride salt and any excess reagents, the final product will likely require purification by column chromatography on silica gel to achieve high purity.
Detailed Proposed Experimental Protocol
Caption: Proposed workflow for the final carbamoylation step.
Materials:
-
(S)-3-Aminoazepan-2-one (1.0 eq)
-
2,2,2-Trifluoroethyl chloroformate (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or equivalent solvent system for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-aminoazepan-2-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the pure 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate.
Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the azepanone ring protons, a quartet for the -CH₂- group adjacent to the CF₃ group (split by the fluorine atoms), and signals for the two N-H protons.
-
¹³C NMR: Expect signals for the two carbonyl carbons (lactam and carbamate), the CF₃ carbon (a quartet due to C-F coupling), the -CH₂- of the trifluoroethyl group, and the carbons of the azepanone ring.
-
¹⁹F NMR: Expect a single signal (a triplet, coupled to the adjacent -CH₂- protons) characteristic of the CF₃ group.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should be used to confirm the elemental composition, with the calculated m/z matching the observed value for [M+H]⁺ or [M+Na]⁺.
-
Infrared (IR) Spectroscopy: Expect strong C=O stretching frequencies for the lactam and carbamate groups, and N-H stretching bands.
Safety and Handling Precautions
-
L-lysine hydrochloride and (S)-3-aminoazepan-2-one: Generally considered low-hazard, but standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.
-
1-Hexanol: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Use in a fume hood.
-
2,2,2-Trifluoroethyl chloroformate: Corrosive and toxic. Causes severe skin burns and eye damage. May be fatal if inhaled. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a fume hood.
-
Triethylamine (TEA): Flammable, corrosive, and has a strong odor. Handle in a fume hood.
Conclusion
This guide outlines a scientifically sound and practical two-stage synthesis of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate, starting from L-lysine. The first stage, the cyclization to the key 3-aminoazepan-2-one intermediate, is based on well-established and high-yielding literature precedents. The second stage, a proposed N-acylation, utilizes standard and predictable organic chemistry to construct the final target molecule. By providing detailed protocols and a thorough justification for the experimental choices, this document serves as a valuable resource for scientists engaged in the synthesis of novel molecular entities for pharmaceutical research and development.
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